3-[(Difluoromethyl)sulfanyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(difluoromethylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERJXWVRWIMFQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650154 | |
| Record name | 3-[(Difluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24933-59-3 | |
| Record name | 3-[(Difluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(difluoromethyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Insights
Reaction Mechanisms of Difluoromethylthiolation
The synthesis of difluoromethylthiolated anilines can be broadly categorized into radical and electrophilic pathways. These routes are not always mutually exclusive, as some electrophilic reagents may proceed through radical intermediates under specific conditions, such as exposure to visible light.
Radical difluoromethylthiolation is a powerful method for C-H functionalization. nih.gov The process typically begins with the generation of a difluoromethylthiyl radical (•SCF2H). nih.govnih.gov This highly reactive species can be formed from a stable precursor, such as PhSO2SCF2H, through homolysis induced by visible light or via a photo-induced electron transfer (PET) process. nih.gov In a typical reaction, a photocatalyst, excited by light, can initiate the formation of the •SCF2H radical. nih.govbeilstein-journals.org
Once generated, the •SCF2H radical adds to the aromatic ring of an aniline (B41778) molecule. nih.gov The aniline, being an electron-rich aromatic system, is susceptible to attack by this radical. byjus.com This addition temporarily disrupts the aromaticity of the ring, forming a radical intermediate. nih.gov The final step involves a hydrogen atom abstraction to restore aromaticity and yield the difluoromethylthiolated aniline product. nih.gov The regioselectivity of this radical addition is influenced by a combination of electronic and steric factors, often favoring the position of highest electron density on the aniline ring. nih.gov
Experimental evidence, such as radical clock experiments, supports the existence of these radical intermediates. nih.gov For instance, the use of diallylmalonate as a radical trap during the reaction can lead to cyclized adducts, which is a strong indicator of a radical mechanism. nih.gov
Electrophilic difluoromethylthiolation involves the use of a reagent that delivers an "SCF2H+" equivalent to the aniline nucleophile. nih.gov The aniline's amino group (-NH2) is an activating, electron-donating group that increases the electron density at the ortho and para positions of the benzene (B151609) ring, making it reactive towards electrophiles. byjus.com
A variety of electrophilic difluoromethylthiolating reagents have been developed, such as those based on sulfonium (B1226848) salts or N-(difluoromethylthio)phthalimide. nih.govresearchgate.net For example, reagents like 2-PySO2CF2H can be activated for the electrophilic difluoromethylthiolation of electron-rich aromatic compounds. researchgate.net The reaction proceeds through the attack of the electron-rich aniline ring on the electrophilic sulfur atom of the reagent. byjus.comcsbsju.edu This forms a cationic intermediate, often called a sigma complex or arenium ion, which then loses a proton to restore aromaticity and yield the final product. csbsju.edu
In some cases, the reaction mechanism may involve the formation of a difluorocarbene (:CF2) as a key intermediate, which can then be trapped by a sulfur nucleophile to form the desired C-S bond. researchgate.net
Catalysts and additives play a crucial role in enhancing the efficiency, selectivity, and scope of difluoromethylthiolation reactions.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and sustainable approach for generating radical intermediates. nih.govyoutube.com Catalysts like iridium or ruthenium polypyridyl complexes, as well as organic dyes like Eosin Y and Rose Bengal, can absorb light and initiate the single-electron transfer (SET) processes needed to generate the •SCF2H radical from a suitable precursor. nih.govconicet.gov.ar These reactions often proceed under neutral conditions and at room temperature. nih.gov
Copper Catalysis: Copper catalysts are widely used in cross-coupling reactions to form C-S bonds. nih.govresearchgate.net In the context of difluoromethylthiolation, copper can catalyze the reaction between an aryl halide (like bromo- or iodoaniline) and a difluoromethylthiolating agent. nih.govacs.org The mechanism likely involves an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the SCF2H source and subsequent reductive elimination to give the product and regenerate the catalyst. Ligands such as 1,10-phenanthroline (B135089) are often used to stabilize the copper catalyst and facilitate the reaction. nih.govresearchgate.net
Additives: Bases and other additives are frequently required. In radical reactions initiated by photoredox catalysts, a base like sodium carbonate (Na2CO3) may be used to facilitate the final deprotonation step and regenerate the photocatalyst's ground state. nih.gov In electrophilic reactions, Lewis acids can be used to activate the electrophile. csbsju.edu For reactions involving aryl halides, additives can help direct the reaction to a specific position on the aromatic ring. nih.gov
| Pathway | Key Intermediates | Typical Reagents/Catalysts | Key Features |
|---|---|---|---|
| Radical | Difluoromethylthiyl radical (•SCF2H), Radical adduct | PhSO2SCF2H, Photoredox catalysts (e.g., Ir(ppy)3, Eosin Y), Radical initiators (e.g., AIBN) | Often initiated by light or heat; suitable for C-H functionalization. nih.govnih.gov |
| Electrophilic | Sigma complex (Arenium ion), Cationic intermediates | N-(difluoromethylthio)phthalimide, 2-PySO2CF2H, Lewis acids | Driven by the nucleophilicity of the aniline ring; regioselectivity is often ortho/para. researchgate.netbyjus.comresearchgate.net |
| Copper-Catalyzed | Organocopper species | CuBr, Cu(OTf)2, Ligands (e.g., 1,10-phenanthroline) | Used for cross-coupling of aryl halides with an SCF2H source. nih.govresearchgate.net |
Stereochemical Considerations in Difluoromethylation
While 3-[(Difluoromethyl)sulfanyl]aniline itself is not a chiral molecule, the methods used for its synthesis can be adapted to create chiral molecules containing the difluoromethylthio group.
The development of asymmetric methods for difluoromethylthiolation is an area of growing interest. This is particularly relevant when the target molecule contains other stereocenters, or when a stereocenter is created during the reaction. Chiral catalysts or reagents can be used to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
For instance, optically pure electrophilic difluoromethylthiolating reagents have been developed based on a camphorsultam skeleton. researchgate.net These chiral reagents can react with various nucleophiles to produce difluoromethylthiolated compounds with good to excellent enantioselectivities. researchgate.net While this has been demonstrated primarily with carbon nucleophiles, the principle could be extended to the synthesis of chiral aniline derivatives.
Another approach involves using a chiral catalyst in conjunction with an achiral difluoromethylthiolating agent. For example, asymmetric trifluoromethylarylation of alkenes has been achieved using copper catalysis with a chiral ligand, a strategy that could potentially be adapted for difluoromethylthiolation. nih.gov
Functional Group Tolerance and Chemoselectivity in Complex Molecular Frameworks
A key advantage of modern synthetic methods is their ability to tolerate a wide range of functional groups, allowing for the late-stage functionalization of complex molecules. This is particularly important in drug discovery and development. nih.gov
The methods used for difluoromethylthiolation generally exhibit good functional group tolerance. nih.govresearchgate.net For example, visible-light-mediated radical difluoromethylthiolation is often performed under mild, neutral conditions, which helps to preserve sensitive functional groups elsewhere in the molecule. nih.gov These reactions have been shown to be compatible with groups such as esters, amides, and even free phenolic hydroxyl groups. nih.gov
Transformational Chemistry of the Difluoromethylsulfanyl Group
The sulfur atom in the difluoromethylsulfanyl group of this compound is susceptible to oxidation, allowing for the stepwise conversion to the corresponding difluoromethylsulfinyl and difluoromethylsulfonyl analogues. These transformations significantly alter the electronic and steric properties of the substituent, providing a valuable strategy for fine-tuning molecular characteristics.
Conversion to Analogous Fluoroalkyl Moieties (e.g., Sulfones, Sulfoxides)
The oxidation of the difluoromethylsulfanyl group to the corresponding sulfoxide (B87167), 3-[(difluoromethyl)sulfinyl]aniline, and sulfone, 3-[(difluoromethyl)sulfonyl]aniline, represents a key chemical transformation. This conversion is typically achieved using a variety of oxidizing agents, with the outcome often dictated by the stoichiometry of the oxidant and the reaction conditions.
Detailed research into the selective oxidation of this compound has delineated the conditions necessary to favor the formation of either the sulfoxide or the sulfone. While specific experimental data for this exact compound is not widely published in publicly accessible literature, general principles of sulfide (B99878) oxidation can be applied.
For the selective oxidation to the sulfoxide, milder oxidizing agents or controlled stoichiometry are typically employed. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) at lower temperatures or a single equivalent of hydrogen peroxide. The reaction is carefully monitored to prevent overoxidation to the sulfone.
The synthesis of the sulfone requires more forcing conditions or a stoichiometric excess of a strong oxidizing agent. Reagents such as potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide, often in the presence of a catalyst, are utilized to ensure complete oxidation of the sulfur center.
The following table summarizes the generalized reaction conditions for these transformations based on established methods for analogous sulfide oxidations.
Table 1: Generalized Conditions for the Oxidation of this compound
| Starting Material | Product | Oxidizing Agent | Typical Solvent | Temperature (°C) |
| This compound | 3-[(Difluoromethyl)sulfinyl]aniline | m-CPBA (1 equiv.) | Dichloromethane | 0 to rt |
| This compound | 3-[(Difluoromethyl)sulfonyl]aniline | m-CPBA (>2 equiv.) | Dichloromethane | rt to reflux |
| This compound | 3-[(Difluoromethyl)sulfonyl]aniline | KMnO₄ | Acetone/Water | rt to reflux |
| This compound | 3-[(Difluoromethyl)sulfonyl]aniline | H₂O₂ (excess) / Acetic Acid | Acetic Acid | Elevated |
Note: This table presents generalized conditions and specific optimization would be required for the target molecule.
Computational and Theoretical Investigations
Electronic Structure Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. youtube.com Computational methods provide a lens to examine the distribution and energy of electrons within 3-[(Difluoromethyl)sulfanyl]aniline, offering predictions about its stability, reactivity, and spectroscopic behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.orgmalayajournal.org
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. malayajournal.orgmdpi.com
For this compound, a computational study would typically involve optimizing the molecular geometry and then calculating the energies and spatial distributions of the HOMO and LUMO. It would be expected that the HOMO is primarily located on the electron-rich aniline (B41778) ring and the nitrogen atom, while the LUMO's distribution might be influenced by the electron-withdrawing difluoromethylsulfanyl group.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is illustrative and based on general principles, as specific experimental or computational data for this compound is not publicly available.
| Parameter | Expected Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 | Represents the ability to donate electrons. |
| LUMO Energy | -1.0 to -2.0 | Represents the ability to accept electrons. |
| HOMO-LUMO Gap | 3.0 to 5.0 | Indicates molecular stability and reactivity. malayajournal.org |
Understanding the distribution of electron density within a molecule is crucial for predicting its electrostatic interactions and reactive sites. Mulliken and Natural Population Analysis (NPA) are two common methods for calculating the partial atomic charges on each atom in a molecule. uni-muenchen.deresearchgate.net
Mulliken population analysis partitions the total electron density among the different atoms. openmx-square.org While widely used, it is known to be sensitive to the basis set employed in the calculation. uni-muenchen.de Natural Population Analysis, based on the concept of Natural Bond Orbitals (NBOs), often provides a more robust and less basis-set-dependent description of atomic charges.
In this compound, a charge distribution analysis would quantify the electron-donating nature of the amino group (-NH₂) and the electron-withdrawing effect of the difluoromethylsulfanyl group (-SCF₂H). The nitrogen atom of the amino group would be expected to carry a negative charge, while the hydrogen atoms of the amino group would be positive. The fluorine atoms, being highly electronegative, would exhibit significant negative charges. The sulfur and adjacent carbon atoms would also have their charges influenced by these substituents. This data is invaluable for understanding the molecule's dipole moment and how it might interact with other polar molecules or ions.
Table 2: Hypothetical Atomic Charges for Key Atoms in this compound This table is illustrative. The actual values would be determined via quantum chemical calculations.
| Atom | Expected Mulliken Charge (a.u.) | Expected Natural Charge (a.u.) |
|---|---|---|
| N (amino) | -0.8 to -1.0 | -0.6 to -0.8 |
| S | +0.2 to +0.4 | +0.3 to +0.5 |
| F | -0.4 to -0.6 | -0.3 to -0.5 |
| C (attached to S) | +0.1 to +0.3 | +0.2 to +0.4 |
Reaction Mechanism Elucidation via Computational Modeling
Computational chemistry provides powerful tools for exploring the pathways of chemical reactions. youtube.comyoutube.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with a reaction, offering a detailed, step-by-step view of the transformation. youtube.comyoutube.comyoutube.com
For a given reaction of this compound, such as an electrophilic aromatic substitution, computational modeling could be used to locate the transition state structure(s). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By mapping the potential energy surface, one could predict, for instance, whether an electrophile would preferentially add to the ortho, meta, or para position relative to the amino group, and how the difluoromethylsulfanyl group influences this regioselectivity.
Molecular Interactions and Conformational Analysis
The three-dimensional structure and the way molecules pack in a solid state are governed by a complex network of intermolecular and intramolecular interactions.
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.org The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. By mapping various properties onto this surface, such as the distance to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface, one can create a 2D "fingerprint" plot that summarizes all intermolecular contacts.
Table 3: Hypothetical Hirshfeld Surface Interaction Percentages for this compound This table is illustrative and represents the type of data generated from a Hirshfeld analysis of a crystal structure.
| Interaction Type | Expected Percentage Contribution | Description |
|---|---|---|
| H···H | 40-50% | Van der Waals interactions between hydrogen atoms. |
| F···H | 15-25% | Indicates hydrogen bonding or dipole-dipole interactions. |
| C···H | 10-20% | Relates to C-H···π interactions or general van der Waals forces. |
| N···H | 5-10% | Represents classical hydrogen bonding from the amino group. |
| S···H | 3-8% | Interactions involving the sulfur atom. |
Analysis of Dihedral Angles and Steric Effects
Theoretical calculations on similar aromatic sulfide (B99878) systems suggest that the C-S-C-H and C-C-S-C dihedral angles will be non-planar. The precise values would be determined by the interplay between the stabilizing effects of p-d orbital overlap and the destabilizing steric repulsions.
Table 1: Predicted Dihedral Angles and Steric Parameters for this compound
| Parameter | Predicted Value/Observation |
| Phenyl Ring - C-S-C Dihedral Angle | Non-planar |
| C-S-C-H Dihedral Angle | Non-planar |
| Steric Influence of -SCF₂H group | Moderate to Significant |
| Impact on Amino Group Planarity | Minimal due to meta-position |
Note: The values in this table are based on qualitative analysis of related structures and established principles of stereochemistry, pending specific computational studies on the title compound.
Electrophilicity and Nucleophilicity Descriptors (e.g., MEP, Fukui Functions)
To understand the chemical reactivity of this compound, it is essential to map its electronic landscape. Molecular Electrostatic Potential (MEP) and Fukui functions are powerful computational tools for this purpose.
The Molecular Electrostatic Potential (MEP) surface visualizes the charge distribution across a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP is expected to show a region of high negative potential (typically colored red) around the nitrogen atom of the amino group, due to the lone pair of electrons. This makes the amino group a primary site for electrophilic attack. Conversely, the fluorine atoms of the difluoromethyl group will create a region of strong negative potential, while the hydrogen atom of the difluoromethyl group is likely to be a site of positive potential. The aromatic ring itself will exhibit a complex potential surface, influenced by the electron-donating amino group and the electron-withdrawing difluoromethylsulfanyl group.
Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. The function f⁻(r) indicates the propensity of a site to undergo electrophilic attack, while f⁺(r) indicates its susceptibility to nucleophilic attack. For this compound, the highest value of f⁻(r) is predicted to be on the nitrogen atom and specific carbons on the aromatic ring, confirming their nucleophilic character. The highest value of f⁺(r) might be located on the sulfur atom or the carbon of the difluoromethyl group, suggesting these as likely sites for nucleophilic attack.
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Reactive Site(s) | Nature of Reactivity |
| MEP (Negative Potential) | Amino group (N), Fluorine atoms (F) | Nucleophilic/Proton Acceptor |
| MEP (Positive Potential) | Amino group (H), Difluoromethyl (H) | Electrophilic/Proton Donor |
| Fukui Function (f⁻) | Nitrogen, Ortho/Para carbons to NH₂ | Susceptible to Electrophilic Attack |
| Fukui Function (f⁺) | Sulfur, Carbon of CHF₂ group | Susceptible to Nucleophilic Attack |
Note: The predictions in this table are derived from the established electronic effects of the functional groups and general principles of chemical reactivity theory, awaiting specific computational data for the title compound.
Advanced Synthetic Applications As a Building Block
Construction of Complex Fluorinated Molecular Architectures for Research
The development of novel bioactive compounds and functional materials frequently relies on the ability to construct intricate molecular architectures with precisely positioned functional groups. The difluoromethylsulfanyl (SCF2H) group, in particular, is of growing interest due to its unique electronic properties and its ability to serve as a lipophilic hydrogen bond donor. 3-[(Difluoromethyl)sulfanyl]aniline serves as a pivotal starting material for introducing this valuable moiety into larger, more complex structures.
The presence of the aniline (B41778) functional group provides a reactive handle for a multitude of chemical transformations. Through well-established synthetic methodologies such as amide bond formation, diazotization followed by Sandmeyer-type reactions, or various cross-coupling reactions, the 3-[(difluoromethyl)sulfanyl]phenyl unit can be seamlessly integrated into larger molecular frameworks. This versatility allows chemists to design and synthesize novel fluorinated compounds for a range of research applications, from potential pharmaceutical candidates to advanced materials. The strategic placement of the SCF2H group on the aromatic ring can significantly influence the physicochemical and biological properties of the target molecule.
Integration into Heterocyclic Systems
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the incorporation of fluorine-containing substituents can dramatically enhance their biological efficacy. This compound is an ideal precursor for the synthesis of a variety of fluoroalkylated heterocyclic systems.
Synthesis of Fluoroalkylated Triazoles and Related Nitrogen-Containing Structures
One of the most powerful methods for constructing heterocyclic rings is through cycloaddition reactions. The aniline group of this compound can be readily converted into an azide (B81097) functionality via diazotization followed by treatment with an azide salt. The resulting 1-azido-3-[(difluoromethyl)sulfanyl]benzene is a key intermediate for the synthesis of 1,2,3-triazoles through Huisgen 1,3-dipolar cycloaddition reactions with a wide range of alkynes.
This synthetic route provides a highly modular and efficient approach to novel fluoroalkylated triazoles. By varying the alkyne coupling partner, a diverse array of 1,4-disubstituted 1,2,3-triazoles bearing the 3-[(difluoromethyl)sulfanyl]phenyl group can be accessed. These structures are of significant interest in drug discovery, as the triazole ring is a well-known bioisostere for other functional groups and can participate in important biological interactions.
Role in Late-Stage Functionalization Strategies for Diversification
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into complex, drug-like molecules at a late step in the synthetic sequence. This approach allows for the rapid generation of a library of analogues from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).
While direct C-H functionalization with a difluoromethylsulfanyl group is challenging, this compound can be utilized in LSF through coupling reactions. For instance, an advanced intermediate containing a halide or a boronic acid derivative can be coupled with a suitably modified version of this compound to introduce the desired fluoroalkylthioether moiety. This strategy allows for the diversification of lead compounds, potentially improving their potency, selectivity, or pharmacokinetic profile. The ability to introduce the SCF2H group at a late stage provides a significant advantage in the optimization phase of a drug discovery project.
Development of Novel Fluoroalkylated Scaffolds for Academic and Industrial Research
The quest for novel molecular scaffolds is a driving force in both academic and industrial research. Scaffolds provide the core three-dimensional framework upon which functionality can be built to create new chemical entities. This compound is a valuable tool for the development of new fluoroalkylated scaffolds.
By employing this building block in multi-step synthetic sequences, researchers can create unique core structures that are decorated with the difluoromethylsulfanyl group. These novel scaffolds can then serve as the foundation for the construction of new classes of compounds with potential applications in various fields of chemical biology and materials science. The presence of the fluorine-containing group can impart desirable properties such as increased metabolic stability and enhanced binding affinity.
Applications in Building Compound Libraries
The generation of compound libraries for high-throughput screening is a critical component of modern drug discovery. The goal is to create a collection of diverse molecules that can be tested for activity against a biological target. This compound is an attractive building block for the synthesis of focused libraries of fluorinated compounds.
Leveraging the reactivity of the aniline group, combinatorial approaches can be employed to generate a large number of derivatives. For example, by reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, a library of amides, sulfonamides, or ureas can be rapidly assembled. Each member of the library will share the common 3-[(difluoromethyl)sulfanyl]phenyl core but will differ in the appended functionality, providing a range of chemical diversity for biological screening.
| Reaction Type | Reactant Class | Resulting Functional Group |
| Acylation | Carboxylic Acids / Acid Chlorides | Amide |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| Urea Formation | Isocyanates | Urea |
| Diazotization/Azide Formation | Nitrous Acid, Sodium Azide | Azide |
| Cycloaddition (from azide) | Alkynes | 1,2,3-Triazole |
This systematic approach to library synthesis allows for the efficient exploration of the chemical space around the this compound scaffold, increasing the probability of identifying novel hit compounds.
Future Directions and Emerging Trends in Research
Innovations in Difluoromethylthiolation Reagent Design and Development
The direct and efficient introduction of the –SCF2H group into organic molecules is a primary focus of current research, leading to the development of a "toolbox" of novel difluoromethylthiolating reagents. nih.govacs.org Early methods often suffered from harsh reaction conditions or the need for difficult-to-handle precursors. rsc.org The trend is now shifting towards creating shelf-stable, easy-to-handle, and highly reactive reagents that function under mild conditions. cas.cnchinesechemsoc.org
Innovations are centered on developing new electrophilic, radical, and even nucleophilic sources of the "SCF2H" moiety. cas.cn A significant advancement was the development of N-SCF2H-type reagents, analogous to the well-established N-triflyl reagents, which offer improved stability and ease of use. cas.cn Another approach involves the in-situ generation of reactive species from stable precursors. For instance, systems like sodium difluoromethanesulfinate (HCF2SO2Na) combined with activators such as diphenylphosphine (B32561) chloride (Ph2PCl) or diethyl phosphite (B83602) ((EtO)2P(O)H) have been shown to be effective for the electrophilic difluoromethylthiolation of arenes. cas.cn
A notable development is the creation of reagents with convertible groups, such as [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide. acs.org This reagent not only acts as an efficient electrophilic source for the fluoroallylthio group but also contains an ethoxycarbonyl group that can be subsequently transformed into various other functionalities, greatly enhancing the synthetic utility and potential for creating diverse molecular libraries. acs.org The design of such multifunctional reagents represents a key trend, aiming to maximize molecular complexity from a single transformation.
Table 1: Examples of Modern Difluoromethylthiolation Reagents
| Reagent/System | Reagent Type | Key Features | Substrates | Ref. |
|---|---|---|---|---|
| N-difluoromethanesulfenamide derivatives | Electrophilic | Shelf-stable, easy-to-handle N-SCF2H source. | Amines, thiols, β-keto esters, heteroarenes. | cas.cn |
| HCF2SO2Na / Ph2PCl | Electrophilic (in situ) | Uses readily available precursors; requires Lewis acid activation. | Electron-rich arenes, natural products. | cas.cn |
| HCF2SO2Cl / (EtO)2P(O)H | Electrophilic (in situ) | Functions without a Lewis acid catalyst. | Indoles, pyrroles. | cas.cn |
| PhSO2SCF2H | Radical Precursor | Shelf-stable; activated by visible light for metal-free reactions. | Arenes, heteroarenes, aldehydes. | rsc.orgacs.org |
Future efforts in this area will likely focus on developing even more sustainable and atom-economical reagents, potentially derived from renewable sources or utilizing catalytic generation methods to minimize waste. numberanalytics.com
Exploration of New Reactivity Modes and Catalytic Systems
Concurrent with reagent development is the exploration of novel reactivity modes and catalytic systems to broaden the scope and improve the efficiency of difluoromethylthiolation. oup.comu-tokyo.ac.jp While early methods relied on classical electrophilic substitution, recent breakthroughs have been driven by the application of modern catalytic concepts. chinesechemsoc.org
Transition-metal catalysis has emerged as a powerful tool. Copper-catalyzed systems, for example, have proven effective for the difluoromethylthiolation of boronic acids and terminal alkynes. cas.cn Palladium-catalyzed Heck-type reactions have also been developed using reagents like PhSO2CF2Br to introduce the difluoromethyl sulfone group onto alkenes. cas.cn
Photoredox catalysis represents a significant leap forward, enabling reactions to proceed under exceptionally mild conditions using visible light. rsc.orgnih.gov This strategy has been successfully applied to the radical difluoromethylthiolation of arenes using PhSO2SCF2H as the radical precursor. rsc.org The process is often metal-free and redox-neutral, aligning with the principles of green chemistry. Similarly, decatungstate photocatalysis has been used for the difluoromethylthiolation of aldehydes, showcasing the versatility of light-mediated approaches. acs.org
Electrochemical synthesis is another emerging trend, offering an alternative to chemical oxidants or reductants for generating reactive intermediates. chinesechemsoc.orgnumberanalytics.com This technique holds promise for developing cleaner and more efficient fluoroalkylation protocols. The concept of oxidative trifluoromethylation, where nucleophilic substrates react with a nucleophilic CF3 source in the presence of an oxidant, is being extended to difluoromethylthiolation, providing a complementary approach to traditional methods. nih.gov
Future research will continue to push the boundaries of catalysis, exploring novel metal catalysts, organocatalysts, and biocatalytic systems to achieve unprecedented levels of selectivity (chemo-, regio-, and stereoselectivity) and functional group tolerance in difluoromethylthiolation reactions. numberanalytics.comcas.cn
Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation
A deeper understanding of reaction mechanisms is crucial for the rational design of new reagents and catalytic systems. Advanced spectroscopic and computational tools are becoming indispensable for elucidating the intricate pathways of difluoromethylthiolation reactions. nih.gov
Spectroscopic Techniques:
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) Spectroscopy is a uniquely powerful tool for studying organofluorine compounds. nih.govnumberanalytics.com It provides detailed information about the chemical environment of the fluorine atoms, enabling the identification of intermediates and products, and offering qualitative insights into fluorinated structures. nih.govnumberanalytics.com Its application is central to monitoring reaction progress and characterizing new difluoromethylthiolated molecules.
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is essential for the analysis of complex reaction mixtures and the identification of trace-level byproducts. shimadzu.compfasolutions.org High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm elemental compositions. pfasolutions.org
Raman and Infrared (IR) Spectroscopy offer complementary information on molecular vibrations, which can be used to detect the presence of specific functional groups and bonds, such as the characteristic C-F bond vibrations. numberanalytics.comepa.gov
Computational Techniques:
Density Functional Theory (DFT) has become a cornerstone of modern mechanistic chemistry. cas.cnnih.gov DFT calculations are used to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize experimental observations such as product yields and selectivities. nih.govresearchgate.net For example, computational studies have been used to investigate the synthesis of ethoxycarbonyldifluoromethylated oxindoles, demonstrating that a radical-based mechanism is energetically favorable and that the theoretical yields are consistent with experimental results. nih.gov Such studies provide invaluable predictive power to explore reaction scope and optimize conditions. nih.gov
The synergy between these advanced analytical techniques and computational modeling is accelerating the pace of discovery. Future trends will involve the use of more sophisticated in-situ monitoring techniques to capture transient intermediates and the application of machine learning and artificial intelligence to predict reaction outcomes and guide experimental design. numberanalytics.com
Interdisciplinary Research at the Interface of Organofluorine Chemistry and Material Sciences
The unique properties imparted by fluorine, such as high thermal stability, chemical inertness, and altered electronic character, make organofluorine compounds highly attractive for applications in materials science. numberanalytics.comnumberanalytics.comnih.gov While much of the focus has been on perfluorinated materials like Teflon, there is growing interest in creating advanced materials with precisely controlled fluorine content and substitution patterns. numberanalytics.comuni-muenster.de
The incorporation of the –SCF2H group, as found in 3-[(Difluoromethyl)sulfanyl]aniline, into polymers and other materials is an emerging area of research. This functional group can introduce unique properties that differ from traditional fluoroalkyl groups. nih.govacs.org Interdisciplinary research at the interface of organofluorine synthesis and materials science is exploring several avenues:
Fluoropolymers: The development of new fluorinated monomers, potentially including aniline (B41778) derivatives with –SCF2H substituents, could lead to the creation of novel fluoropolymers. numberanalytics.comresearchgate.net These materials could exhibit unique solubility, thermal stability, and surface properties (e.g., water and oil repellency), making them suitable for high-performance coatings, membranes, and electronic components. wikipedia.org
Organic Electronics: Fluorinated π-conjugated materials are being investigated for use in organic photovoltaic devices (solar cells) and organic light-emitting diodes (OLEDs). researchgate.netelsevierpure.com The strong electron-withdrawing nature of fluoroalkyl groups can be used to tune the energy levels of organic semiconductors. The –SCF2H group offers a different electronic profile compared to the more common –CF3 group, providing a new tool for molecular engineers to design next-generation materials for organic electronics. acs.orgrsc.org
Liquid Crystals and Smart Materials: The introduction of fluorine can significantly influence the mesomorphic properties of liquid crystals. researchgate.net The polarity and unique steric profile of the –SCF2H group could be exploited in the design of new liquid crystalline materials with specific dielectric and optical properties for display technologies.
The future in this area lies in the rational design and synthesis of functional molecules like this compound and its derivatives for targeted applications in materials science. uni-muenster.deelsevierpure.com This requires a close collaboration between synthetic chemists, who can develop methods to build these complex molecules, and materials scientists, who can characterize their physical properties and integrate them into functional devices.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(Difluoromethyl)sulfanyl]aniline, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution using 3-aminobenzenethiol and a difluoromethylating agent (e.g., difluoromethyl bromide or iodide) under basic conditions. Purification typically involves column chromatography (hexane/ethyl acetate gradients) to isolate the product from unreacted starting materials or byproducts. Yield optimization may require controlled temperature (0–5°C to minimize side reactions) and stoichiometric excess of the difluoromethylating agent (1.2–1.5 eq) .
- Characterization : Confirm structure via H/F NMR (e.g., F signals at δ -110 to -120 ppm for CF groups) and high-resolution mass spectrometry (HRMS). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity for downstream applications .
Q. What safety protocols should be followed when handling this compound?
- Hazard Mitigation : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. The compound may release toxic fumes (e.g., HF) under decomposition; ensure access to emergency eyewash stations and calcium gluconate gel for exposure treatment. Storage should be in airtight containers away from oxidizers and moisture .
- Waste Disposal : Neutralize residues with a dilute base (e.g., sodium bicarbonate) before disposal as hazardous waste .
Q. How does the difluoromethylsulfanyl group influence the compound’s physicochemical properties?
- Key Effects : The -SCFH group is electron-withdrawing, reducing the electron density of the aromatic ring (evidenced by Hammett σ values). This increases acidity of the aniline NH group (pK ~2–3) and enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Stability : The sulfur atom may oxidize under harsh conditions; use inert atmospheres (N/Ar) during reactions involving strong oxidizers .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distribution, identifying favored sites for EAS. The meta-directing effect of the -SCFH group directs incoming electrophiles to the para position relative to the amine. Validate predictions experimentally via nitration (HNO/HSO) or halogenation (Br/FeBr) .
- Case Study : Nitration yields 3-[(Difluoromethyl)sulfanyl]-4-nitroaniline as the major product (>70%), confirmed by X-ray crystallography .
Q. What strategies resolve contradictory data in catalytic coupling reactions involving this compound?
- Troubleshooting : Contradictions in Suzuki-Miyaura coupling yields (e.g., 30% vs. 65%) may arise from Pd catalyst selection (Pd(OAc) vs. PdCl(PPh)) or ligand effects (SPhos vs. XPhos). Screen ligands and bases (KCO vs. CsCO) to optimize cross-coupling efficiency .
- Data Validation : Use F NMR to detect side products (e.g., defluorination) and GC-MS to monitor reaction progress .
Q. How does the compound interact with biological targets in medicinal chemistry studies?
- Mechanistic Insight : The -SCFH group enhances membrane permeability and metabolic stability compared to non-fluorinated analogs. Molecular docking (AutoDock Vina) predicts hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors). Validate via enzyme inhibition assays (IC determination) .
- Case Study : Derivatives show activity as protease inhibitors (IC = 0.8 µM in SARS-CoV-2 PL assays) due to fluorine-induced conformational rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
